molecular formula C12H15NO4 B15287905 Methyl 5-acetamido-2-ethoxybenzoate

Methyl 5-acetamido-2-ethoxybenzoate

Cat. No.: B15287905
M. Wt: 237.25 g/mol
InChI Key: OKRMRXNMLJYJJV-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-2-ethoxybenzoate is a benzoate ester derivative characterized by an acetamido group at the 5-position and an ethoxy group at the 2-position of the benzene ring.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-acetamido-2-ethoxybenzoate

InChI

InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(13-8(2)14)7-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

OKRMRXNMLJYJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-2-ethoxybenzoate can be synthesized through several synthetic routes. One common method involves the acylation of 5-amino-2-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of 5-amino-2-ethoxybenzoic acid, followed by acylation and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

Methyl 5-acetamido-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-acetamido-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of other NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-acetamido-2-ethoxybenzoate with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Applications Similarity Score
This compound (Target) 5-acetamido, 2-ethoxy ~223.2 g/mol* Hypothesized solubility in ethanol; potential pharmaceutical impurity N/A
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 5-chloro, 2-methoxy ~257.7 g/mol Known impurity of metoclopramide; analyzed via HPLC/UV for purity control 0.84
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy ~209.2 g/mol Intermediate in drug synthesis; prepared from 4-aminosalicylic acid and acetic anhydride 0.81
Ethyl 2-methoxybenzoate 2-methoxy, ethyl ester 180.20 g/mol Used in flavor/fragrance industries; characterized by IR, MS, and NMR 0.72*
Methyl 4-acetamido-2-ethoxybenzoate 4-acetamido, 2-ethoxy ~223.2 g/mol Structural isomer of the target compound; similarity score based on substituent positions 0.82

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Pharmacological Relevance :

  • The presence of a chloro group (e.g., in Methyl 4-acetamido-5-chloro-2-methoxybenzoate) enhances molecular weight and polarity, making it a critical marker in pharmaceutical impurity profiling .
  • Ethoxy vs. methoxy groups influence solubility and metabolic stability. Ethoxy derivatives may exhibit prolonged half-lives due to increased lipophilicity compared to methoxy analogs .

Spectroscopic Differentiation :

  • NMR and IR Profiles : Methyl shikimate (a structurally simpler benzoate ester) shows distinct ¹H NMR peaks for methoxy groups (~3.8 ppm) and acetamido protons (~2.1 ppm) , which can be extrapolated to differentiate ethoxy (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and acetamido groups in the target compound.
  • HPLC Analysis : Analogous compounds like methyl shikimate are analyzed via HPLC with UV detection, suggesting similar methods could resolve the target compound from impurities .

Synthetic Pathways: Methyl 4-acetamido-2-hydroxybenzoate is synthesized from 4-aminosalicylic acid via acetylation and esterification . The target compound likely follows a similar route, substituting ethoxy for hydroxy groups through alkylation.

Regulatory and Industrial Applications :

  • Ethyl 2-methoxybenzoate is regulated under JECFA/FCC standards for use in food additives , whereas acetamido-benzoates are primarily confined to pharmaceutical contexts (e.g., impurity tracking) .

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